

# 1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Cat. No.: B1404945

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An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine. While the initial topic of inquiry was the 4-ethyl variant, the scarcity of documented evidence for this specific derivative necessitates a focus on its parent compound, a widely utilized and critical building block in medicinal chemistry. This guide will delve into the physicochemical properties, core applications, and detailed experimental protocols for 1-Boc-4-(aminomethyl)piperidine, offering researchers, scientists, and drug development professionals a foundational resource for leveraging its unique structural attributes. The principles and applications discussed herein provide a strong predictive framework for the potential utility of its derivatives.

## Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.<sup>[1]</sup> Its conformational pre-organization allows for the precise spatial arrangement of substituents, a critical factor in optimizing ligand-receptor

interactions. 1-Boc-4-(aminomethyl)piperidine (CAS Number: 144222-22-0) is a bifunctional synthetic building block that masterfully combines this valuable scaffold with the strategic advantages of tert-butoxycarbonyl (Boc) protection.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The Boc group provides a robust shield for the piperidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions.[\[5\]](#) This orthogonality allows for selective functionalization at the primary aminomethyl group, making it an indispensable tool for multi-step syntheses of complex molecules, including peptides, proteolysis-targeting chimeras (PROTACs), and G protein-coupled receptor (GPCR) ligands.[\[5\]](#)[\[6\]](#)

## Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis and process development.

Property	Value	Source(s)
CAS Number	144222-22-0	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	214.30 g/mol	<a href="#">[2]</a>
Density	1.013 g/mL at 25 °C (lit.)	<a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	237-238 °C (lit.)	<a href="#">[2]</a> <a href="#">[7]</a>
Refractive Index	n <sub>20/D</sub> 1.473 (lit.)	<a href="#">[2]</a> <a href="#">[7]</a>
SMILES	CC(C)(C)OC(=O)N1CCCC(CN)CC1	<a href="#">[2]</a> <a href="#">[7]</a>
InChI Key	KLKBCNDBOVRQIJ-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[7]</a>

## Core Applications in Medicinal Chemistry

The utility of 1-Boc-4-(aminomethyl)piperidine stems from the rigid conformational constraint imposed by the piperidine ring. This property is strategically exploited in several areas of drug

design.

## Conformational Constraint and Peptidomimetics

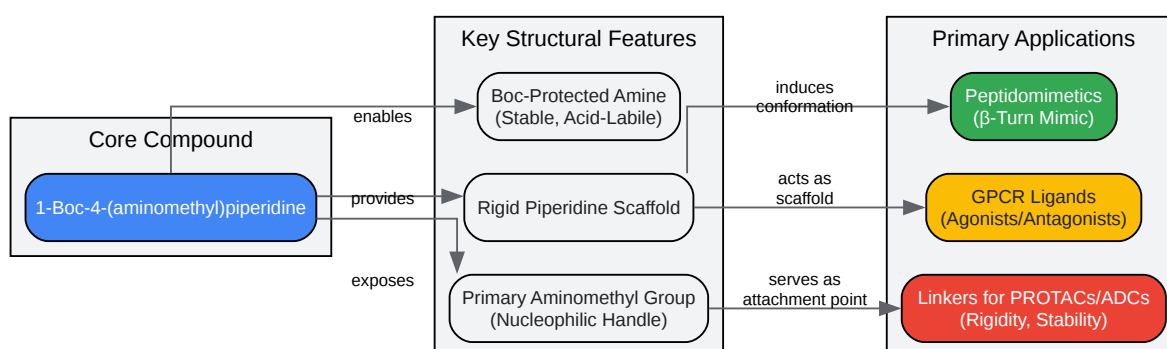
In peptide chemistry, the flexibility of the peptide backbone often leads to poor bioavailability and metabolic instability. Introducing rigid scaffolds like 1-Boc-4-(aminomethyl)piperidine can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for a biological target.<sup>[6]</sup> The piperidine unit is particularly well-suited to mimic  $\beta$ -turns, a common secondary structure motif crucial for protein-protein interactions.<sup>[6]</sup>

## A Privileged Scaffold for GPCR Ligands

The piperidine framework is a recurring motif in many ligands targeting G protein-coupled receptors (GPCRs).<sup>[6]</sup> This compound serves as a precursor for synthesizing novel agonists and antagonists for various receptors, including orphan G-protein coupled receptor GPR119, which has antidiabetic potential.<sup>[7]</sup>

## Versatile Linker in Complex Architectures

As a mono-Boc-protected diamine, this molecule is a versatile building block for more complex molecular constructs like PROTACs and Antibody-Drug Conjugates (ADCs).<sup>[5]</sup> The rigid nature of the piperidine linker can improve metabolic stability compared to more flexible linkers, such as those based on polyethylene glycol (PEG).<sup>[5]</sup> The choice between a rigid and flexible linker is a critical design parameter that significantly impacts the physicochemical and pharmacokinetic properties of the final molecule.<sup>[5]</sup>



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Caption: Logical relationships of 1-Boc-4-(aminomethyl)piperidine.

## Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following section details a validated, step-by-step methodology for incorporating 1-Boc-4-(aminomethyl)piperidine into a peptide sequence using standard Fmoc/tBu chemistry on a solid support. This protocol is designed to be self-validating through integrated monitoring steps.

### Materials and Reagents

- Rink Amide Resin
- 1-Boc-4-(aminomethyl)piperidine
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Kaiser Test Reagents

### Step-by-Step Workflow

Step 1: Resin Swelling and N-Terminal Fmoc Deprotection

- Place the Rink Amide resin in a suitable reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes.[\[6\]](#)
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin to remove the N-terminal Fmoc protecting group. Agitate for 20 minutes.[\[6\]](#)
- Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

#### Step 2: Coupling of a Standard Fmoc-Amino Acid (if applicable)

- In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 10-15 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If positive (beads turn yellow/orange), recoupling may be required.[\[6\]](#)
- Once coupling is complete, drain the solution and wash the resin with DMF (3 times).

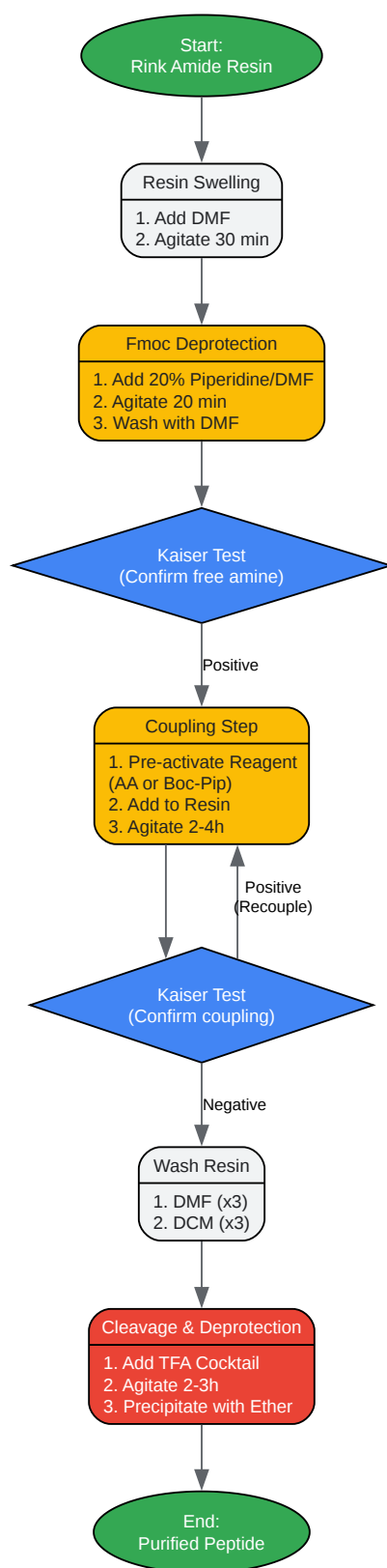
Step 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine Causality: This step couples the primary amine of our title compound to the C-terminal carboxylic acid of the resin-bound peptide chain. The Boc group on the piperidine nitrogen remains intact.

- Ensure the N-terminal Fmoc group of the preceding amino acid has been removed as per Step 1.
- In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[\[6\]](#)
- Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.[\[6\]](#)

- Add the activated solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.<sup>[6]</sup>
- Monitor the reaction using a Kaiser test. A negative result confirms the successful consumption of the free amine on the resin.<sup>[6]</sup>
- Drain the coupling solution and wash the resin extensively with DMF (3 times) and DCM (3 times).

#### Step 4: Final Cleavage and Deprotection

- Dry the resin thoroughly under vacuum.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O). Note: The specific cocktail depends on the amino acid side chains.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
- Purify the peptide using reverse-phase HPLC.



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Caption: Experimental workflow for SPPS incorporation.

## Conclusion

1-Boc-4-(aminomethyl)piperidine is a cornerstone building block for modern synthetic and medicinal chemistry. Its pre-organized, rigid structure offers a reliable method for introducing conformational constraints, a strategy proven to enhance the biological activity and metabolic stability of peptides and other small molecules. The straightforward, well-documented protocols for its incorporation, particularly in solid-phase synthesis, ensure its continued and widespread application in the pursuit of novel therapeutics. The insights and methodologies presented in this guide provide a robust framework for scientists aiming to harness the potential of this versatile scaffold.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 144222-22-0|1-Boc-4-(Aminomethyl)piperidine|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404945#1-boc-4-aminomethyl-4-ethylpiperidine-cas-number]

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